molecular formula C15H15FN6O3 B2452851 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034570-01-7

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2452851
CAS No.: 2034570-01-7
M. Wt: 346.322
InChI Key: RIMMBFFQMNDDSY-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intriguing molecule with applications in diverse fields such as chemistry, biology, medicine, and industry. Its structure, which includes elements like fluorine, methoxy, oxadiazole, triazole, and benzamide, contributes to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves a multi-step synthesis. Each step requires precise control of reaction conditions to ensure high yield and purity. Starting with the synthesis of the 3-methyl-1,2,4-oxadiazole ring, followed by triazole formation, and finally coupling with the benzamide moiety, careful optimization of conditions like temperature, solvent, and catalysts is crucial.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Automation of reaction steps and in-line monitoring can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various sites, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions are less common but can be performed under controlled conditions to modify specific functional groups.

  • Substitution: : The aromatic ring and heterocycles provide multiple sites for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Reactions involving this compound typically use reagents like sodium hydride, lithium aluminum hydride, and various electrophiles or nucleophiles. Conditions often include inert atmospheres, specific solvents like DMF or DMSO, and temperature control.

Major Products: Reactions can yield a variety of products, ranging from simpler derivatives to complex multi-functional molecules, depending on the reagents and conditions employed.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • As a ligand in coordination chemistry due to its multiple binding sites.

Biology

  • Use as a probe in various biochemical assays.

Medicine

  • Investigated for its potential as a pharmacophore in drug discovery.

  • Evaluation of its biological activity against various diseases.

Industry

  • Applications in the development of specialty chemicals.

  • Use in material science for creating new polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The presence of fluorine, methoxy, and heterocyclic moieties allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions crucial for its biological activity. Pathways involved can include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

  • 3-chloro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Uniqueness: What sets 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide apart is the fluorine atom, which can significantly alter the molecule's electronic properties and enhance its biological activity compared to its analogs. Fluorine often improves metabolic stability and binding affinity, making this compound a valuable asset in scientific research and industrial applications.

So, what's your interest in this compound?

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that integrates multiple pharmacologically significant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a fluorinated benzamide core linked to a triazole and oxadiazole moiety. The presence of these heterocycles is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Compounds containing oxadiazole and triazole units have been extensively studied for their diverse biological activities, including:

  • Anticancer : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Effective against a range of bacterial and fungal pathogens.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole moieties have shown inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .
  • Receptor Modulation : The triazole component may interact with specific receptors or proteins involved in signal transduction pathways, influencing cellular responses .
  • Reactive Intermediates Formation : The nitro group in related compounds can be reduced to form reactive intermediates that bind covalently to biological macromolecules, altering their function .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

Study 1: Anticancer Activity

A series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate cytotoxicity .

Study 2: Antimicrobial Efficacy

Research demonstrated that compounds containing the triazole moiety displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 1 to 8 µg/mL .

Study 3: Anti-inflammatory Properties

Compounds similar to the target molecule have shown promise in reducing inflammation in vitro by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes .

Data Tables

Biological ActivityCompoundIC50/MIC ValuesReference
Anticancer1,2,4-Oxadiazole Derivative92.4 µM
AntibacterialTriazole Derivative1–8 µg/mL
Anti-inflammatoryOxadiazole DerivativeInhibition of COX enzymes

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-9-18-15(25-20-9)12-8-22(21-19-12)6-5-17-14(23)10-3-4-13(24-2)11(16)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMMBFFQMNDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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